![molecular formula C24H23ClN6O2S B3009365 N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-propylpentanamide CAS No. 1251603-63-0](/img/structure/B3009365.png)
N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-propylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-propylpentanamide is a complex organic compound that features a piperidine ring, a benzoyl group, and a pentanamide chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperidine ring, a common structural motif in many bioactive molecules, suggests that this compound may exhibit significant biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-propylpentanamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-methylbenzoyl chloride with piperidine to form 1-(4-methylbenzoyl)piperidine. This intermediate is then reacted with 2-bromoethylamine to introduce the ethyl group. Finally, the resulting compound is coupled with 2-propylpentanoic acid under amide formation conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-propylpentanamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring would yield N-oxide derivatives, while reduction of the benzoyl group would produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features suggest it may interact with biological targets, making it useful for studying receptor-ligand interactions.
Medicine: The compound’s potential bioactivity could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-propylpentanamide likely involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to interact with various biological targets, and the benzoyl group may enhance binding affinity through hydrophobic interactions. The ethyl and pentanamide chains could further modulate the compound’s pharmacokinetic properties, such as its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methylbenzoyl)piperidine: Lacks the ethyl and pentanamide chains, which may reduce its bioactivity.
N-{2-[1-(benzoyl)piperidin-4-yl]ethyl}-2-propylpentanamide: Similar structure but without the methyl group on the benzoyl ring, which could affect its binding affinity and selectivity.
N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-butylpentanamide: Similar structure but with a different alkyl chain, which may alter its pharmacokinetic properties.
Uniqueness
N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-propylpentanamide is unique due to the specific combination of its structural features, which may confer distinct biological activity and pharmacokinetic properties. The presence of the piperidine ring, benzoyl group, and pentanamide chain together creates a compound with potential for diverse applications in scientific research and drug development.
Propriétés
IUPAC Name |
8-[(4-chlorophenyl)methylsulfanyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN6O2S/c25-19-8-6-18(7-9-19)17-34-23-22-27-31(24(33)30(22)11-10-26-23)16-21(32)29-14-12-28(13-15-29)20-4-2-1-3-5-20/h1-11H,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKECQAHOAAKZLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)N4C=CN=C(C4=N3)SCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-dichloro-N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}quinoline-3-carboxamide](/img/structure/B3009282.png)
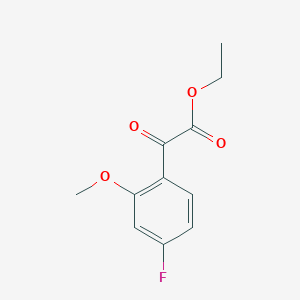
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3009285.png)
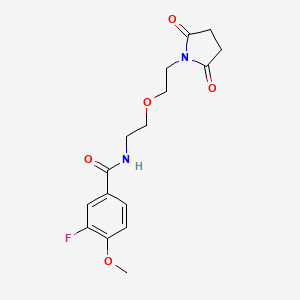
![tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3009289.png)
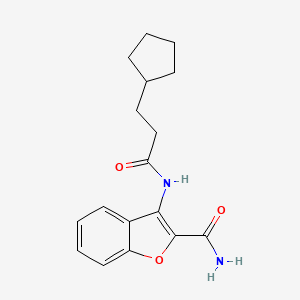
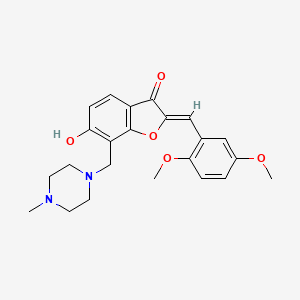
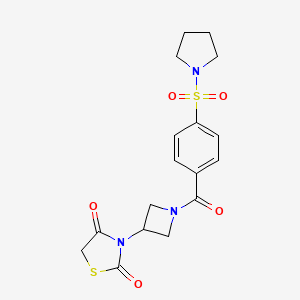
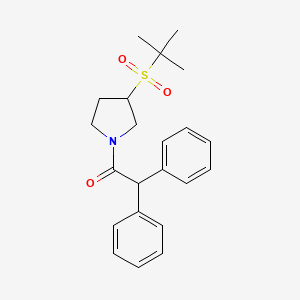

![tert-butyl N-{[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl}carbamate](/img/structure/B3009301.png)
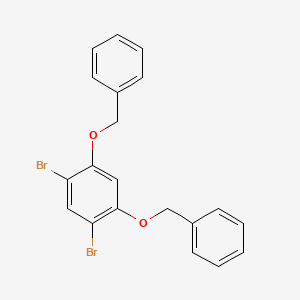
![N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B3009303.png)
![N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3009306.png)
